7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Medicinal Chemistry Building Block Purity Synthetic Reliability

Researchers developing kinase inhibitors often face supply chain delays for key intermediates. 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352393-84-0) provides a direct solution with its strategic 7-Br handle for Pd-catalyzed cross-coupling and a 3-COOH group for amide derivatization. • Enables rapid diversification of pyrazolo[1,5-a]pyridine scaffolds. • Supports synthesis of PI3K and PfPKG inhibitors. • Solid form, ≥95% purity, suitable for automated parallel synthesis. Procure reliably for drug discovery workflows.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1352393-84-0
Cat. No. B1377999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS1352393-84-0
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C(=C1)Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13)
InChIKeyIUQQUPJRJKYUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: Core Scaffold & Functional Groups


7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic building block with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . It features a fused pyrazolo[1,5-a]pyridine core with a bromine atom at the 7-position and a carboxylic acid group at the 3-position . This compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules . Its structural features enable diverse chemical transformations, including cross-coupling reactions at the bromine site and amide bond formation at the carboxylic acid group.

7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: Substitution Limitations


While other halogen-substituted pyrazolo[1,5-a]pyridine-3-carboxylic acids exist, direct substitution is not feasible due to significant differences in reactivity, steric profiles, and downstream compatibility. The 7-position bromine offers distinct electronic and steric properties compared to other halogen substitutions (e.g., 5-chloro or 5-bromo analogs) . Furthermore, the carboxylic acid functional group at the 3-position is critical for amide coupling reactions in medicinal chemistry; its replacement with an ester or other derivatives alters the compound's utility as a building block . The specific substitution pattern of 7-bromo and 3-carboxylic acid is not interchangeable with other regioisomers or halogen variants, as even minor changes can lead to different reaction outcomes and biological activity profiles [1].

7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: Differentiation Evidence


Higher Purity Grade vs 5-Chloro Analog

7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is commercially available with a purity of 98+% , which is higher than the typical 95% purity offered for the 5-chloro analog (5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid, CAS 1352396-54-3) [1]. This increased purity reduces the likelihood of side reactions and impurities in downstream synthetic steps.

Medicinal Chemistry Building Block Purity Synthetic Reliability

Solid Physical Form vs 5-Bromo Ester Analog

7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a solid , whereas the closely related 5-bromo ethyl ester analog (CAS 885276-93-7) is an oil . This solid form facilitates accurate weighing, storage stability, and ease of handling in laboratory settings, particularly for automated synthesis platforms.

Physical Properties Handling Formulation

7-Bromo Substitution for Cross-Coupling in Kinase Inhibitors

The 7-bromo substituent in pyrazolo[1,5-a]pyridine derivatives is strategically employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl groups, a key step in the synthesis of kinase inhibitors [1]. While specific comparative IC50 data for the target compound are not publicly available, class-level evidence indicates that the 7-bromo-6-methyl analog (CAS 1897831-82-1) has been used to enhance binding affinity and selectivity towards specific biological targets [2]. The bromine atom at the 7-position provides a versatile handle for late-stage functionalization, which is essential for generating structure-activity relationship (SAR) libraries in drug discovery.

Cross-Coupling Kinase Inhibitors Medicinal Chemistry

Lower Molecular Weight vs 7-Bromo-6-Methyl Analog

7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has a molecular weight of 241.04 g/mol , which is lower than the 7-bromo-6-methyl analog (255.07 g/mol) [1]. Lower molecular weight generally correlates with improved physicochemical properties, including better solubility and permeability, which are advantageous in drug discovery programs adhering to Lipinski's Rule of Five.

Molecular Weight Physicochemical Properties Drug-likeness

7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: Application Scenarios


Kinase Inhibitor Lead Optimization and SAR Studies

The 7-bromo substituent serves as a strategic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the pyrazolo[1,5-a]pyridine scaffold. This compound is particularly suited for generating focused libraries of kinase inhibitors, as demonstrated by its use in the synthesis of PI3K and PfPKG inhibitors [1]. The carboxylic acid group at the 3-position allows for further derivatization through amide bond formation, facilitating the exploration of structure-activity relationships.

High-Purity Building Block for Multi-Step Syntheses

With a commercial purity of 98+% , this compound minimizes the risk of impurity-related side reactions in complex synthetic sequences. Its solid physical form ensures accurate weighing and ease of handling, making it an ideal choice for automated parallel synthesis platforms and high-throughput experimentation in drug discovery settings.

Agrochemical Intermediate for Novel Pesticide Development

The pyrazolo[1,5-a]pyridine core is a recognized scaffold in agrochemical research. The 7-bromo substituent allows for the introduction of diverse functional groups to modulate physicochemical properties and biological activity. Class-level evidence indicates that brominated pyrazolopyridines have been utilized in the development of insecticides targeting nicotinic acetylcholine receptors . The carboxylic acid functionality provides an additional site for structural optimization to enhance potency and environmental profile.

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